molecular formula C16H21N3O2S B4675010 N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4675010
M. Wt: 319.4 g/mol
InChI Key: FPYNFKFXOSOUEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of appropriate precursors, such as N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, leading to compounds with antimicrobial activity (Gein et al., 2015). Another approach involves alkylation and cyclization processes to obtain the core thiazolopyrimidine structure (Haiza et al., 2000).

Molecular Structure Analysis

Experimental and theoretical studies have been conducted to elucidate the molecular structure of thiazolo[3,2-a]pyrimidines. These studies utilize techniques like FT-IR spectroscopy, single crystal X-ray diffraction, and computational methods to understand the molecular geometry, electronic properties, and intra-molecular interactions (Acar et al., 2017).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidines undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, alkylation, cyclization, and reactions with amines are common to introduce functional groups or to form new rings. These modifications can significantly affect their chemical properties and potential applications (Kulakov et al., 2009).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidines, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are often determined using techniques like melting point analysis, solubility tests, and crystallography, providing insights into the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties of thiazolo[3,2-a]pyrimidines, including reactivity, stability, and functional group transformations, are essential for understanding their behavior in chemical reactions and biological systems. Studies on these compounds have revealed their potential as antimicrobial and anti-inflammatory agents, highlighting their chemical versatility and potential for further functionalization (Gein et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity .

Future Directions

The synthesis of new compounds of this series, including potentially biologically active ones, is an active area of research . The exploration of an efficient nanocatalyst with high catalytic properties is an active approach to avoid the limitations of traditional approaches .

properties

IUPAC Name

N-cyclooctyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-10-22-16-17-9-13(15(21)19(11)16)14(20)18-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYNFKFXOSOUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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